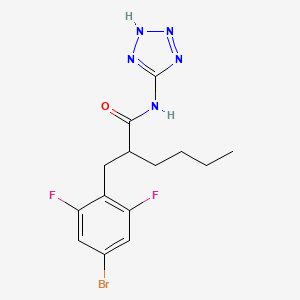
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2,6-difluorobenzyl chloride and 1H-tetrazole. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or potassium carbonate (K2CO3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using nucleophiles like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Acidic or basic conditions, often at elevated temperatures.
Reduction: Anhydrous conditions to prevent side reactions.
Substitution: Polar aprotic solvents like DMF or DMSO, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide
- 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)pentanamide
Uniqueness
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16BrF2N5O |
|---|---|
Molecular Weight |
388.21 g/mol |
IUPAC Name |
2-[(4-bromo-2,6-difluorophenyl)methyl]-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C14H16BrF2N5O/c1-2-3-4-8(13(23)18-14-19-21-22-20-14)5-10-11(16)6-9(15)7-12(10)17/h6-8H,2-5H2,1H3,(H2,18,19,20,21,22,23) |
InChI Key |
UMLCNNUAXFJVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=C(C=C(C=C1F)Br)F)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















